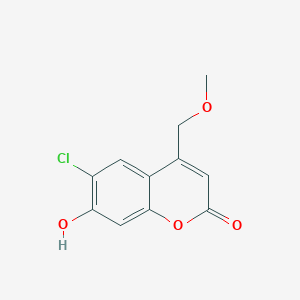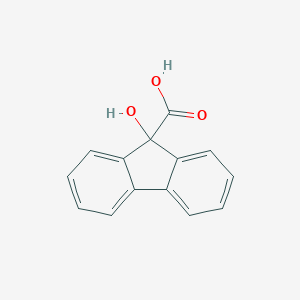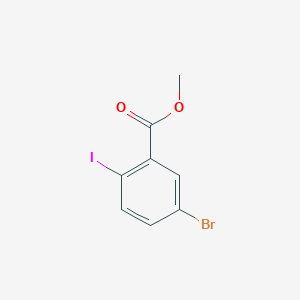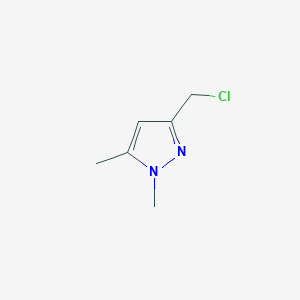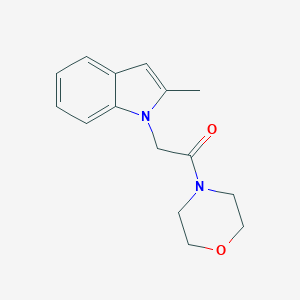
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one is a chemical compound of interest in various synthetic and analytical chemistry research areas. It belongs to a class of organic compounds known for their unique structural features, which contribute to diverse chemical properties and reactivities.
Synthesis Analysis
The synthesis of compounds structurally related to this compound often involves multicomponent reactions, demonstrating the complexity and versatility of organic synthesis methods. For example, Sharma et al. (2013) described the synthesis of a compound through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, highlighting the intricate steps involved in constructing such molecules (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to this compound showcases significant diversity. Saeed et al. (2011) performed a detailed analysis of the structural and conformational properties of similar compounds, utilizing techniques like X-ray diffraction and vibrational spectroscopy, to understand the planarity and conformational preferences of these molecules (Saeed et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely, depending on the functional groups present and the molecular structure. Studies such as those by Umemoto et al. (2010) explore the reactivity and properties of phenylsulfur trifluorides, demonstrating the role of substituents in influencing thermal and hydrolytic stability, as well as fluorination reactivity (Umemoto et al., 2010).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds. The study by Patil et al. (2006) on the N-->O shift of a bicalutamide derivative provides insights into the unexpected observations during synthesis, highlighting the importance of physical property analysis in chemical research (Patil et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, play a significant role in the applicability of these compounds. The work of Yang et al. (2005) on the dual fluorescence of dipyridylaminomethylstilbenes showcases the intricate balance between structure and chemical properties, affecting their potential applications in materials science (Yang et al., 2005).
Scientific Research Applications
Synthesis and Intermediates
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one is a compound that has significance in the field of synthetic organic chemistry. It is used in the synthesis of various complex molecules. For instance, compounds structurally similar to this compound, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of pharmaceuticals like flurbiprofen. The synthesis of such compounds often involves cross-coupling reactions, highlighting the importance of such fluoroorganic compounds in the synthesis of more complex molecules (Qiu et al., 2009).
Fluorescent Chemosensors
Compounds with fluorophenyl groups are also pivotal in the development of fluorescent chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP), structurally related to this compound, is used as a fluorophoric platform for the development of chemosensors that detect metal ions, anions, and neutral molecules. The presence of fluoroorganic components in such molecules often contributes to their high selectivity and sensitivity, making them valuable in the detection of various analytes (Roy, 2021).
Environmental Microbiology
In environmental microbiology, fluorochromes similar in structure or function to this compound are used for the direct enumeration of total bacteria in environmental samples. This method involves staining samples with fluorochromes and counting bacterial cells on filter surfaces, which has become a standard over the past decades (Kepner & Pratt, 1994).
Biochemistry and Molecular Biology
In the field of biochemistry and molecular biology, the concept of radiative decay engineering (RDE) utilizes the emission of fluorophores or chromophores by modifying their radiative decay rates. Compounds like this compound can be part of this process, where their interaction with metallic surfaces and particles changes the intensity and distribution of radiation. This has applications in increasing the quantum yields of low quantum yield chromophores, directing isotropic emission, and potentially increasing photostability (Lakowicz, 2001).
Medical Imaging and Diagnostics
In medical imaging, compounds containing fluoroorganic groups are used as radioligands for positron emission tomography (PET) to measure amyloid in vivo in the brain of Alzheimer's disease patients. The progress in developing such imaging ligands has been significant, enabling early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007). Moreover, the toxicity of organic fluorophores used in molecular imaging has been extensively reviewed to ensure their safe application in in vivo cancer diagnosis, highlighting the relevance of compounds like this compound in this field (Alford et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVJNOMENQSHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642389 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180305-22-0 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

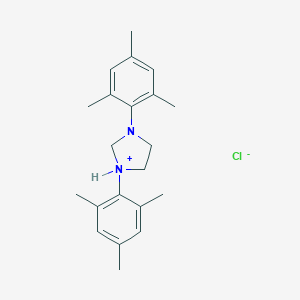



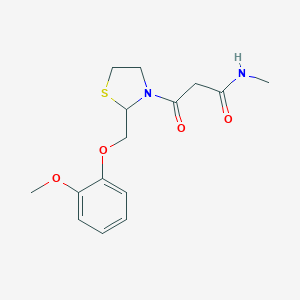
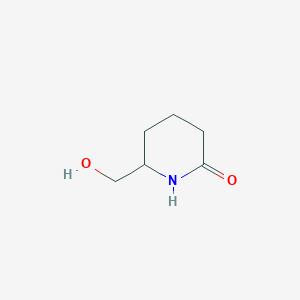
![N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide](/img/structure/B65270.png)
